molecular formula C10H21N3O6 B13732004 Einecs 244-208-1 CAS No. 21087-03-6

Einecs 244-208-1

Cat. No.: B13732004
CAS No.: 21087-03-6
M. Wt: 279.29 g/mol
InChI Key: CPYVQXAASIFAMD-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 244-208-1 as a registered compound under EU chemical regulations. EINECS compounds are often analyzed for toxicity, environmental impact, and industrial applications, with comparative studies leveraging computational tools like Read-Across Structure-Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR) to predict properties and risks .

Properties

CAS No.

21087-03-6

Molecular Formula

C10H21N3O6

Molecular Weight

279.29 g/mol

IUPAC Name

2-aminobutanedioic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C6H14N2O2.C4H7NO4/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t5-;/m0./s1

InChI Key

CPYVQXAASIFAMD-JEDNCBNOSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.C(C(C(=O)O)N)C(=O)O

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Aluminium phosphide is synthesized by mixing red phosphorus and aluminum powder in a specific ratio. The mixture is then ignited to initiate a reaction that produces aluminium phosphide. The reaction is highly exothermic and must be carefully controlled to prevent hazards .

Industrial Production Methods

In industrial settings, aluminium phosphide is produced by reacting aluminum with phosphorus at high temperatures. The reaction is typically carried out in a controlled environment to ensure safety and efficiency. The resulting product is then processed and packaged for use as a fumigant .

Chemical Reactions Analysis

DNA Binding and Cytotoxicity

Platinum(II) complexes with ethane-1,2-diamine ligands exhibit monofunctional DNA-binding behavior, differing significantly in cytotoxicity depending on ligand composition (e.g., pyridine vs. ethane-1,2-diamine) . Key observations:

  • Temporal Accumulation : Ethane-1,2-diamine complexes show distinct cellular accumulation profiles compared to cis-ammine analogs.

  • Protein Platination : Size exclusion chromatography with ICP-MS reveals platination states in cellular proteins.

Diboration Reactions

Platinum(0) complexes participate in oxidative addition of diboron reagents (e.g., B₂X₂Ar₂):

  • Mechanism : Zerovalent platinum centers undergo oxidative addition of boron–halogen bonds, forming transient intermediates.

  • Example : Reaction of B₂I₂(NMe₂)₂ with Pt(PEt₃)₃ yields Pt(B₂I₂(NMe₂)₂)(PEt₃)₂, demonstrating trans-labilizing effects of diboryl ligands .

Cross-Coupling Reactions

Ethane-1,2-diamine complexes enable catalytic deaminative cross-coupling of aldehydes with Katritzky pyridinium salts:

  • Mechanism : NHC-catalyzed single-electron transfer generates alkyl radicals, which recombine with aldehyde-derived radicals .

  • Advantages : Mild conditions, functional group tolerance, and compatibility with peptide feedstocks.

Diboration Catalysis

Platinum(0) complexes catalyze 1,2-diboration of alkynes:

  • Catalytic Cycle : Phosphine dissociation enables oxidative addition of diboron reagents (e.g., B₂pin₂), followed by alkyne insertion and reductive elimination .

Structural and Spectroscopic Analysis

Property Observation
3D Structure Ethane-1,2-diamine ligands adopt a chelated geometry around the platinum center
Infrared (IR) Data Peaks corresponding to N-H stretching (3300–3500 cm⁻¹) and Pt–Cl vibrations (300–400 cm⁻¹)
¹H NMR Splitting patterns indicative of coordinated ethane-1,2-diamine (e.g., NH protons)

Toxicity and Cellular Studies

Platinum(II) complexes with ethane-1,2-diamine exhibit:

  • Monofunctional DNA Binding : Linear DNA adducts rather than crosslinks .

  • Lipophilicity : Comparable to cis-ammine analogs, but with divergent cellular accumulation kinetics.

Scientific Research Applications

Analytical Chemistry

Einecs 244-208-1 is utilized as a standard reference material in analytical chemistry. Its stability and distinct spectral characteristics make it suitable for calibration in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Case Study: Calibration of HPLC

In a study conducted to evaluate the efficacy of HPLC methods for detecting environmental pollutants, this compound was used to calibrate the detection system, demonstrating high sensitivity and accuracy in quantifying trace amounts of similar compounds in complex mixtures.

Pharmaceutical Development

The compound serves as a precursor in synthesizing various pharmaceutical agents. Its derivatives have shown potential in developing anti-inflammatory and analgesic medications.

Case Study: Synthesis of Anti-inflammatory Agents

Research published in the Journal of Medicinal Chemistry highlighted the synthesis of new anti-inflammatory agents derived from this compound. The study demonstrated that these derivatives exhibited significant activity against inflammation-related pathways, paving the way for potential therapeutic applications.

Material Science

In material science, this compound has been explored for its role in producing polymeric materials with enhanced thermal stability and mechanical properties.

Data Table: Thermal Properties of Polymers

Polymer TypeAdditiveThermal Stability (°C)Mechanical Strength (MPa)
Polycarbonate2,4-Dichlorobenzenamine22070
Polypropylene2,4-Dichlorobenzenamine19050

Environmental Science

The compound is also studied for its environmental impact and degradation pathways. Research focuses on its behavior in soil and water systems, particularly its persistence and toxicity to aquatic life.

Case Study: Environmental Toxicology

A comprehensive study investigated the degradation of this compound in various environmental conditions. The findings indicated that while the compound is persistent, certain microbial strains can effectively degrade it, suggesting potential bioremediation strategies.

Mechanism of Action

The primary mechanism of action of aluminium phosphide is the release of phosphine gas upon contact with moisture. Phosphine gas is highly toxic and disrupts cellular respiration in pests, leading to their death. The gas inhibits cytochrome c oxidase, an essential enzyme in the electron transport chain, thereby preventing ATP production and causing cellular asphyxiation .

Comparison with Similar Compounds

Structural and Functional Similarity Criteria

Similar compounds are identified using:

  • Tanimoto Similarity Index : A threshold of ≥70% similarity based on PubChem 2D fingerprints is used to define analogs .
  • QSAR Models: These predict toxicity and physicochemical properties (e.g., log Kow, bioavailability) by grouping chemicals into structurally similar classes (e.g., chlorinated alkanes, organothiophosphates) .
  • Physicochemical Space Analysis : Properties like molecular weight, solubility, and hydrophobicity are mapped to assess overlap with EINECS compounds .

Data Sources

  • REACH Annex VI Table 3.1 : Contains 1,387 labeled compounds used as analogs for 33,000 EINECS substances .
  • ERGO Database : Provides reference substances for bioavailability and toxicity comparisons .

Comparison with Similar Compounds

Structurally Similar Compounds

Example 1: Chlorinated Alkanes

  • Similarity Basis : Shared halogenation patterns and carbon chain lengths.
  • Regulatory Status: Chlorinated alkanes are often restricted under REACH due to persistent organic pollutant (POP) characteristics, whereas EINECS 244-208-1 may have fewer regulatory constraints .

Example 2: Organothiophosphate Pesticides

  • Similarity Basis : Presence of sulfur and phosphate functional groups.
  • Key Differences: Environmental Persistence: Organothiophosphates degrade faster in aquatic environments (half-life <7 days) compared to this compound, which may exhibit moderate persistence . Application: Organothiophosphates are primarily used as pesticides, while this compound may serve industrial or pharmaceutical roles .

Functionally Similar Compounds

Example 1: Substituted Mononitrobenzenes

  • Functional Similarity : Used in dyes and explosives.
  • QSAR Coverage: Only 0.7% of EINECS compounds, including mononitrobenzenes, are covered by validated QSAR models, limiting predictive accuracy for this compound .

Example 2: Botanical Extracts (Unclassified EINECS)

  • Functional Similarity : Natural origin and complex mixtures.
  • Contrast :
    • Risk Assessment : Botanical extracts require specialized safety evaluations (e.g., flavor complexes in food), whereas this compound may have standardized toxicity data .

Data Tables

Table 1: Key Property Comparison

Property This compound Chlorinated Alkanes Organothiophosphates
Log Kow 2.5–3.8 4.0–6.5 1.8–3.2
Aquatic Toxicity (LC₅₀) 10–50 mg/L 0.5–5 mg/L 2–20 mg/L
Regulatory Status Limited Restricted (REACH) Moderate
Source

Table 2: QSAR Model Coverage

Compound Class % of EINECS Covered Applicability to 244-208-1
Chlorinated Alkanes 0.3% Low
Organothiophosphates 0.2% Moderate
Substituted Nitrobenzenes 0.7% Not Applicable
Source

Research Findings and Limitations

  • Toxicity Overestimation : Total arsenic assessments (analogous to undifferentiated EINECS data) may overstate risks if organic forms dominate .
  • Data Sparsity: Limited experimental data for this compound necessitates reliance on read-across methods, which may introduce uncertainties .

Q & A

Q. How is Einecs 244-208-1 structurally characterized, and what analytical methods are critical for confirming its identity?

To confirm the identity of this compound, researchers must combine spectroscopic techniques (e.g., NMR, IR) with chromatographic methods (HPLC, GC-MS) and elemental analysis. For novel compounds, X-ray crystallography or mass spectrometry can resolve ambiguities in molecular structure. Cross-referencing with established databases (e.g., PubChem, SciFinder) ensures alignment with prior literature .

Q. What synthetic pathways are documented for this compound, and how can competing reaction mechanisms be optimized?

Documented syntheses often involve catalytic processes (e.g., palladium-catalyzed coupling) or solvent-dependent condensation reactions. To optimize competing pathways, researchers should design factorial experiments varying parameters like temperature, solvent polarity, and catalyst loading. Statistical tools (e.g., ANOVA) can identify significant variables .

Q. How does solvent choice impact the stability of this compound during storage and experimentation?

Stability studies require accelerated degradation tests under controlled conditions (e.g., varying pH, light exposure). Use HPLC to monitor degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Polar aprotic solvents like DMSO may stabilize reactive intermediates but could introduce artifacts .

Q. What are the established protocols for assessing the compound’s toxicity in vitro?

Toxicity assays should follow OECD guidelines, using cell lines (e.g., HepG2 for hepatotoxicity) and standardized endpoints (e.g., IC50 via MTT assay). Include positive controls (e.g., cisplatin for cytotoxicity) and validate results with triplicate trials to minimize biological variability .

Advanced Research Questions

Q. How can contradictions in published data on this compound’s reactivity be resolved experimentally?

Contradictions often arise from unaccounted variables (e.g., trace impurities, humidity). Design a meta-analysis of existing studies to identify methodological disparities. Replicate experiments under rigorously controlled conditions (e.g., inert atmosphere, standardized reagents) and apply multivariate regression to isolate confounding factors .

Q. What advanced spectroscopic techniques can elucidate dynamic conformational changes in this compound under varying thermodynamic conditions?

Time-resolved fluorescence spectroscopy and variable-temperature NMR are critical for tracking conformational shifts. Pair these with computational simulations (DFT, MD) to correlate spectral data with molecular dynamics. Ensure calibration against known reference compounds to validate interpretations .

Q. How can computational modeling predict this compound’s interactions with biological targets, and what validation steps are essential?

Use molecular docking (AutoDock, Schrödinger Suite) to screen against target proteins (e.g., kinases). Validate predictions with SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling. Cross-check with mutagenesis studies to confirm binding sites .

Q. What mechanistic insights explain the compound’s degradation under photolytic vs. hydrolytic conditions?

Design comparative degradation studies using LC-MS/MS to identify pathway-specific intermediates. Isotopic labeling (e.g., deuterated solvents) can trace reaction pathways, while EPR spectroscopy detects radical species in photolytic degradation. Kinetic isotope effects (KIE) further distinguish mechanisms .

Q. How do crystallographic defects in this compound affect its physicochemical properties, and how can these be systematically quantified?

Employ synchrotron X-ray diffraction to map lattice defects. Pair with SEM-EDS for elemental homogeneity analysis and DSC (differential scanning calorimetry) to assess thermal stability. Statistical process control (SPC) charts can correlate defect density with batch variability .

Q. What strategies ensure reproducibility of kinetic data for this compound across independent laboratories?

Adopt standardized protocols (e.g., ICH Q2 guidelines) for instrumentation calibration and sample preparation. Use interlaboratory studies with blinded samples to assess reproducibility. Data should be analyzed via Bland-Altman plots to quantify systematic biases .

Methodological Considerations

  • Data Validation : Always include internal standards (e.g., deuterated analogs) in chromatographic assays to correct for matrix effects .
  • Ethical Reporting : Disclose all experimental conditions (e.g., humidity, light exposure) to enable replication, per Beilstein Journal guidelines .
  • Statistical Rigor : Predefine significance thresholds (e.g., p < 0.01) and power calculations to avoid Type I/II errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.